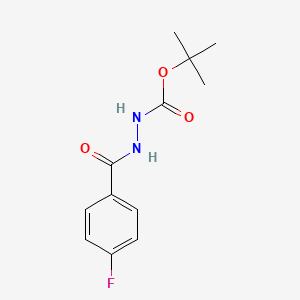
tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate
Cat. No. B1400904
Key on ui cas rn:
863296-72-4
M. Wt: 254.26 g/mol
InChI Key: PFFJUNZMMQACJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08569345B2
Procedure details


To a solution of 4-fluorobenzoic acid (35.7 mmol) in 72 mL of a mixture of DMF and THF (1:1), is added tert-butyl carbazate (37.5 mmol), EDC (39.3 mmol) and N,N-dimethylaminopyridine (0.54 mmol). After 10 minutes the mixture becomes homogeneous and stirring is continued for 3 hours until the reaction is complete by TLC and LC/MS. The reaction mixture is poured into ice. Upon addition of diethylether the organic layer is separated. The organic layer is washed with sodium bisulfite, saturated sodium bicarbonate and saturated sodium chloride solution, dried over magnesium sulfate and concentrated to yield N′-(4-fluoro-benzoyl)-hydrazinecarboxylic acid tert-butyl ester: MS: (ES+) 255 (M+1)+.




[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.54 mmol
Type
reactant
Reaction Step One

[Compound]
Name
mixture
Quantity
72 mL
Type
solvent
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.CN(C=O)C.[C:16]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])(=[O:19])[NH:17][NH2:18].C(Cl)CCl>C(OCC)C.C1COCC1>[C:21]([O:20][C:16]([NH:17][NH:18][C:6](=[O:8])[C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:10][CH:9]=1)=[O:19])([CH3:24])([CH3:23])[CH3:22]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
35.7 mmol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
37.5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(NN)(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
39.3 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCl)Cl
|
[Compound]
|
Name
|
N,N-dimethylaminopyridine
|
|
Quantity
|
0.54 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
mixture
|
|
Quantity
|
72 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
is continued for 3 hours until the reaction
|
|
Duration
|
3 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture is poured into ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer is washed with sodium bisulfite, saturated sodium bicarbonate and saturated sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)NNC(C1=CC=C(C=C1)F)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
